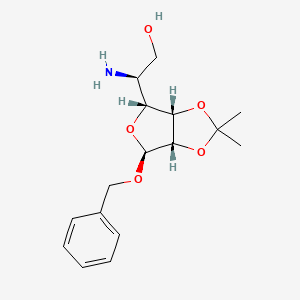
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside is a compound of significant interest in the field of chemical and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside typically involves the protection of the hydroxyl groups of mannose, followed by the introduction of an amino group at the 5th position. The isopropylidene group is introduced to protect the 2,3-hydroxyl groups, and the benzyl group is added to protect the anomeric hydroxyl group. The reaction conditions often involve the use of solvents like chloroform and dichloromethane, and the reactions are carried out under controlled temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, and employing techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzyl and isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various acids or bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of molecular pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting bacterial and viral infections.
Industry: Utilized in the development of novel drugs and biochemical assays.
Mechanism of Action
The mechanism of action of Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside involves its interaction with specific molecular targets. It acts as an inhibitor, selectively targeting intricate molecular pathways. This selective inhibition can disrupt the normal functioning of bacterial or viral pathogens, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Benzyl 2,35,6-di-O-isopropylidene-a-D-mannofuranoside: Known for its applications in the biomedical industry.
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-α-D-mannofuranoside: Another derivative with similar protective groups.
Uniqueness: Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-a-D-mannofuranoside is unique due to its specific structural configuration, which allows it to selectively inhibit certain molecular pathways. This specificity makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2S)-2-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol |
InChI |
InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12+,13-,14-,15-/m0/s1 |
InChI Key |
ANHILBIEGHGLGI-AICCOOGYSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@H](CO)N)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















